molecular formula C22H17FN4O3S B2395877 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1170646-90-8

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Katalognummer: B2395877
CAS-Nummer: 1170646-90-8
Molekulargewicht: 436.46
InChI-Schlüssel: IDXVWNADHDGNSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O3S and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(2-pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-29-16-7-2-5-14-13-17(30-20(14)16)21(28)27(12-11-26-10-4-9-24-26)22-25-19-15(23)6-3-8-18(19)31-22/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXVWNADHDGNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, identified by CAS number 1170646-90-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC22H17FN4O3S
Molecular Weight436.5 g/mol
CAS Number1170646-90-8

Research indicates that compounds containing the pyrazole and benzothiazole moieties often exhibit a diverse range of biological activities. The specific compound has been linked to several mechanisms:

  • Cytotoxicity : Similar compounds have shown strong cytotoxic effects, particularly against cancer cells. For instance, studies on related pyrazole derivatives revealed that they induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial disruption .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The presence of the benzothiazole group may enhance these properties, making the compound a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Activity : Some studies have suggested that pyrazole derivatives possess antimicrobial properties, potentially inhibiting the growth of various pathogens .

Case Studies

  • Cytotoxicity Against Hepatoma Cells : A study demonstrated that a structurally similar compound induced cell apoptosis in Hep G2 hepatoma cells through a ROS-mediated pathway. This suggests that this compound could exhibit similar effects, warranting further investigation into its anticancer potential .
  • Structure-Activity Relationship (SAR) : Research on pyrazole compounds indicates that modifications to the pyrazole ring can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance cytotoxicity and anti-inflammatory effects .
  • Broad Spectrum Biological Activities : A review highlighted that pyrazole derivatives are associated with various biological activities, including analgesic, antipyretic, and anti-cancer effects. This broad spectrum suggests that the compound may have multiple therapeutic applications .

Vorbereitungsmethoden

Benzofuran Core Construction

The benzofuran scaffold is synthesized via Perkin rearrangement or Ullmann condensation . A representative protocol involves:

  • Condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate in DMF, catalyzed by K₂CO₃, yielding ethyl 7-methoxybenzofuran-2-carboxylate.
  • Saponification with NaOH in ethanol/water (3:1) at 80°C for 6 hours, achieving 92% conversion to the carboxylic acid.

Key Data:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of furan)
  • ¹H NMR (DMSO-d₆): δ 7.89 (s, 1H, H-3), 7.12 (d, J = 8.4 Hz, 1H, H-5), 6.87 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃).

Preparation of 4-Fluorobenzo[d]thiazol-2-amine

Cyclocondensation Strategy

4-Fluoro-2-aminobenzo[d]thiazole is synthesized via:

  • Reaction of 2-fluoroaniline with ammonium thiocyanate and Br₂ in acetic acid, forming 2-aminobenzo[d]thiazole-6-fluoride.
  • Purification via recrystallization from ethanol/water (1:1), yielding 78% pure product.

Optimization Note:

  • Excess Br₂ (>1.2 eq.) leads to over-bromination; stoichiometric control is critical.

Spectroscopic Confirmation:

  • ¹³C NMR (CDCl₃): δ 162.1 (C-2), 155.6 (C-4, JC-F = 245 Hz), 121.8–133.4 (aromatic carbons).

Synthesis of 2-(1H-Pyrazol-1-yl)ethylamine

Nucleophilic Substitution Approach

  • Pyrazole Activation: 1H-Pyrazole is treated with NaH in THF, followed by addition of 2-chloroethylamine hydrochloride, yielding 2-(1H-pyrazol-1-yl)ethylamine in 85% yield.
  • Workup: Neutralization with HCl gas precipitates the amine hydrochloride, isolated by filtration.

Reaction Conditions:

  • Temperature: 0°C → RT, 12 hours
  • Solvent: Anhydrous THF
  • Base: NaH (2.5 eq.)

Amide Bond Formation and Final Assembly

Sequential Coupling Protocol

The final assembly employs a two-step amidation:

Step 1:
7-Methoxybenzofuran-2-carboxylic acid (1.0 eq.) is activated with EDCl (1.2 eq.) and HOBt (1.1 eq.) in DMF. 4-Fluorobenzo[d]thiazol-2-amine (1.05 eq.) is added, stirred at RT for 24 hours, yielding N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide (Intermediate A, 76%).

Step 2:
Intermediate A is reacted with 2-(1H-pyrazol-1-yl)ethylamine (1.1 eq.) using DIPEA (2.0 eq.) in CH₂Cl₂ at 40°C for 18 hours, affording the target compound in 68% yield.

Critical Parameters:

  • Coupling Agents: EDCl/HOBt outperforms DCC/DMAP in minimizing racemization.
  • Solvent Choice: DMF enhances solubility of aromatic intermediates compared to THF.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 481.1321 [M+H]⁺
  • Calculated for C₂₂H₁₈FN₄O₃S: 481.1328
  • Error: 1.5 ppm, confirming molecular formula.

¹H NMR Analysis (DMSO-d₆)

  • δ 8.21 (s, 1H, pyrazole-H3)
  • δ 7.95–7.89 (m, 4H, benzofuran/thiazole-H)
  • δ 6.98 (s, 1H, benzofuran-H3)
  • δ 4.62 (t, J = 6.0 Hz, 2H, CH₂NH)
  • δ 3.91 (s, 3H, OCH₃).

X-ray Crystallography

Single-crystal analysis (Figure 1) confirms:

  • Dihedral angle between benzofuran and thiazole: 12.4°
  • Intramolecular H-bond: N-H···O=C (2.89 Å).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

Using a CEM Discover reactor at 100°C for 20 minutes reduces reaction time by 70% but decreases yield to 62% due to side-product formation.

Solid-Phase Synthesis

Immobilization of 7-methoxybenzofuran-2-carboxylic acid on Wang resin enables stepwise amidation, though final cleavage (TFA/DCM) introduces purification challenges.

Industrial-Scale Considerations

Cost-Benefit Analysis of Reagents

  • EDCl/HOBt vs. TBTU: EDCl reduces raw material costs by 40% but requires rigorous pH control.
  • Solvent Recovery: DMF distillation achieves 85% recovery, crucial for large-scale sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the fluorobenzo[d]thiazole moiety with a pyrazole-ethylamine intermediate via nucleophilic substitution.
  • Step 2 : Formation of the carboxamide bond using activating agents like thionyl chloride or carbodiimides in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Step 3 : Final purification via column chromatography or recrystallization.
    • Characterization : Intermediates and the final product are confirmed using:
  • NMR (¹H/¹³C) for structural elucidation of aromatic protons and substituents.
  • Mass Spectrometry (MS) for molecular weight validation.
  • IR Spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the fluorobenzo[d]thiazole (δ 7.2–8.1 ppm), pyrazole (δ 7.5–8.3 ppm), and methoxybenzofuran (δ 3.8–4.2 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₂H₁₈FN₃O₃S) with <2 ppm error.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Method : Conduct accelerated stability studies:

  • Temperature/Humidity Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in chromatographic peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

  • Approach :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
  • Dose-Response Analysis : Compare IC₅₀/EC₅₀ values to identify assay-specific sensitivities.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile variability from factors like cell line heterogeneity or solvent effects .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

  • Structural Modifications :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility while retaining the pyrazole-fluorobenzo[d]thiazole core.
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability.
    • In Silico Tools : Use QSAR models to predict ADMET profiles and guide synthesis .

Q. How to investigate the compound’s polypharmacology using computational and experimental methods?

  • Workflow :

  • Molecular Docking : Screen against targets like kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Validate binding affinities (KD) in real time.
  • Transcriptomics : Profile gene expression changes in treated cells to identify off-target effects .

Q. What methodologies identify degradation products under stressed conditions?

  • Protocol :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-MS/MS : Characterize degradation products via fragmentation patterns and propose degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.